molecular formula C42H33N3O2 B8181262 Bis(2-((4R,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine

Bis(2-((4R,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine

Cat. No.: B8181262
M. Wt: 611.7 g/mol
InChI Key: RCEHTJHLGNWFOJ-JUFVCXMFSA-N
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Description

Bis(2-((4R,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine is a complex organic compound with the molecular formula C42H33N3O2. It is known for its unique structure, which includes two oxazoline rings and a central amine group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-((4R,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine typically involves the reaction of 2-aminobiphenyl with diphenylacetonitrile under specific conditions to form the oxazoline rings. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of high-purity starting materials and precise control of reaction conditions is crucial to ensure the desired product’s yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(2-((4R,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoles, while reduction could produce various amine derivatives.

Scientific Research Applications

Bis(2-((4R,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine is utilized in several scientific research fields:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism by which Bis(2-((4R,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The oxazoline rings and central amine group can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-((4R,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)methane
  • Bis(2-((4R,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)ethane

Uniqueness

Bis(2-((4R,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine is unique due to its specific arrangement of oxazoline rings and the central amine group, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in research and industrial applications where specific interactions and properties are required.

Properties

IUPAC Name

2-[(4R,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]-N-[2-[(4R,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H33N3O2/c1-5-17-29(18-6-1)37-39(31-21-9-3-10-22-31)46-41(44-37)33-25-13-15-27-35(33)43-36-28-16-14-26-34(36)42-45-38(30-19-7-2-8-20-30)40(47-42)32-23-11-4-12-24-32/h1-28,37-40,43H/t37-,38-,39-,40-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEHTJHLGNWFOJ-JUFVCXMFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3NC4=CC=CC=C4C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](OC(=N2)C3=CC=CC=C3NC4=CC=CC=C4C5=N[C@@H]([C@H](O5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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